molecular formula C6H9BrClNO B2850765 4-Bromopiperidine-1-carbonyl chloride CAS No. 2287340-59-2

4-Bromopiperidine-1-carbonyl chloride

Cat. No.: B2850765
CAS No.: 2287340-59-2
M. Wt: 226.5
InChI Key: HVMDVPYQUGXVFB-UHFFFAOYSA-N
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Description

4-Bromopiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9BrClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and carbonyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromopiperidine with phosgene (COCl2) under controlled conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Bromopiperidine-1-carbonyl chloride may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of protective equipment and safety protocols is essential due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 4-aminopiperidine derivatives or 4-thiopiperidine derivatives can be formed.

    Hydrolysis Product: 4-Bromopiperidine-1-carboxylic acid.

Scientific Research Applications

4-Bromopiperidine-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopiperidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in the synthesis of bioactive compounds .

Comparison with Similar Compounds

  • 4-Chloropiperidine-1-carbonyl chloride
  • 4-Fluoropiperidine-1-carbonyl chloride
  • 4-Iodopiperidine-1-carbonyl chloride

Comparison: 4-Bromopiperidine-1-carbonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

4-bromopiperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMDVPYQUGXVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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